Fmoc-Asn-OH
Description
Significance of Asparagine in Peptide Structure and Function
Asparagine (Asn) is a polar, uncharged amino acid characterized by its carboxamide side chain. This seemingly simple feature endows it with a remarkable capacity to influence peptide and protein structure, stability, and biological interactions. The ability to precisely introduce asparagine residues using protected forms like Fmoc-Asn-OH is crucial for understanding and manipulating these properties.
Role in Hydrogen Bonding and Protein Interactions
The carboxamide group of asparagine is a potent participant in hydrogen bonding, acting as both a hydrogen bond donor (via the -NH₂) and acceptor (via the C=O). This dual capability allows asparagine to form stable interactions with the peptide backbone and with other amino acid side chains or solvent molecules wikipedia.orgsigmaaldrich.comcreative-peptides.com. These interactions are critical for establishing and stabilizing secondary structures such as α-helices and β-sheets, and for mediating protein-protein or protein-nucleic acid interactions.
Table 1: Asparagine's Hydrogen Bonding Contributions in Protein Structures
| Feature | Side Chain Moiety | Hydrogen Bonding Role | Typical Interaction Energy (kcal/mol) | Structural Significance |
| Asparagine (Asn) | Carboxamide (-CONH₂) | Donor and Acceptor | -0.4 to -1.0 (context-dependent) | Stabilizes α-helices (capping), β-sheets, forms specific turns (β-turns), mediates protein-protein and protein-nucleic acid interactions wikipedia.orgduke.edunih.govrsc.orgresearchgate.net. |
Involvement in Glycosylation Studies and Protein Engineering
A key biological role of asparagine is its function as the attachment site for N-linked glycosylation, a prevalent post-translational modification in eukaryotes and increasingly recognized in prokaryotes and archaea wikipedia.orgsigmaaldrich.comoup.comitmedicalteam.plresearchgate.netnih.gov. This process involves the covalent attachment of a pre-assembled oligosaccharide (glycan) to the nitrogen atom of the asparagine side chain. For N-linked glycosylation to occur, the asparagine residue must typically be part of a specific consensus sequence: Asn-X-Ser/Thr, where X can be any amino acid except proline wikipedia.orgsigmaaldrich.comoup.comitmedicalteam.plresearchgate.netresearchgate.net.
Table 2: N-Linked Glycosylation and Asparagine's Role
| Amino Acid Residue | N-Linked Glycosylation Consensus Sequence | Attachment Site | Impact of Glycosylation |
| Asparagine (Asn) | Asn-X-Ser/Thr (where X ≠ Proline) | Side chain amide nitrogen (-NH₂) | Essential for protein folding, cellular targeting, protein stability, immune response, protein-protein interactions. Can be engineered to improve protein characteristics like solubility and therapeutic efficacy sigmaaldrich.comresearchgate.netnih.govbiorxiv.org. |
Compound List:
this compound (Nα-(9-fluorenylmethoxycarbonyl)-L-asparagine)
Fmoc-Asn(Trt)-OH (Nα-(9-fluorenylmethoxycarbonyl)-Nγ-triphenylmethyl-L-asparagine)
Fmoc-Asn(Xan)-OH (Nα-(9-fluorenylmethoxycarbonyl)-Nγ-xanthyl-L-asparagine)
Aspartic acid (Asp)
Glutamine (Gln)
Glutamic acid (Glu)
Arginine
Adenine
Guanine
N-acetylglucosamine (GlcNAc)
Mannose (Man)
Dolichol phosphate (B84403)
Oligosaccharides
Carbohydrates
Glycans
Proline (Pro)
Serine (Ser)
Threonine (Thr)
Aspartate
Glutamate
ATP
AMP
Pyrophosphate
Chymotrypsin
Prealbumin
Lactoferrin
IgG
O-GlcNAcylation
LHC basal media
MEM non-essential amino acids solution
Dulbecco′s modified Eagle′s medium (DMEM)
O-antigen LPS
Halobacterium salinarium
Campylobacter jejuni
Saccharomyces cerevisiae
E. coli
Methanogens
Halophile
Archaea
Eukaryotes
Prokaryotes
Human airway epithelial cells
Intestinal epithelial cells (IEC-6)
Human colon adenocarcinoma Caco-2 cells
Leukemic cells
NK/T cell lymphoma
Poxviruses
Rabies viral glycoprotein (B1211001) (RVG)
Cardiac-targeting peptide (CTP)
Bovine adrenal medulla (BAM)
Met-Gln-Cys-Asn-Ser
Cys–Asn–Ser (CNS)
Serine–asparagine (SN)
Entamoeba histolytica soluble factors
VirB10 protein
AcrA
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGBZNJSGOBFOV-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222268 | |
| Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-16-7 | |
| Record name | FMOC-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Advanced Chemical Strategies
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Asn-OH
Fmoc-based SPPS is a cornerstone of modern peptide chemistry, relying on the base-lability of the N-α-Fmoc protecting group for iterative elongation of the peptide chain. embrapa.brluxembourg-bio.com The general process involves anchoring the first Fmoc-protected amino acid to a solid support (resin), followed by a cycle of deprotection and coupling steps.
The standard protocol for incorporating an amino acid like this compound (or its side-chain protected variants) into a growing peptide chain on a solid support follows a well-established cycle. cem.comuci.edu
A typical cycle consists of the following steps:
Resin Swelling: The solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), to ensure all reactive sites are accessible. uci.edu
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a basic solution, most commonly 20% piperidine (B6355638) in DMF. embrapa.bruci.edu This exposes a free primary or secondary amine on the peptide chain.
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine). uci.eduambeed.com
Amino Acid Activation and Coupling: The incoming this compound is pre-activated in solution and then added to the resin. The activation transforms the carboxylic acid into a more reactive species, facilitating the formation of an amide bond with the free amine on the peptide chain. embrapa.br This step is critical and various reagents and conditions are employed to maximize efficiency and minimize side reactions.
Washing: After the coupling reaction is complete, the resin is washed again with DMF and other solvents like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts. ambeed.com
Monitoring (Optional): The completeness of the coupling reaction can be monitored using qualitative tests like the Kaiser test or the TNBS test, which detect the presence of unreacted primary amines. sigmaaldrich.com
This cycle is repeated for each amino acid in the desired peptide sequence. The use of side-chain protected Fmoc-Asn(Trt)-OH is common in these standard protocols to prevent side-chain dehydration. medchemexpress.comcem.com The trityl (Trt) group is labile to the final trifluoroacetic acid (TFA) cleavage cocktail used to release the peptide from the resin. advancedchemtech.com
The choice of coupling reagent is paramount for the successful incorporation of asparagine, as it directly influences reaction speed, efficiency, and the potential for side reactions. labmartgh.combachem.com When using this compound without side-chain protection, the activation step can lead to dehydration of the carboxamide side chain to a nitrile. peptide.com
Carbodiimides are classic activating agents in peptide synthesis. peptide.com
DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole): In this method, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of HOBt minimizes racemization and suppresses some side reactions by converting the O-acylisourea into a more stable HOBt-ester. peptide.com However, this method is known to cause significant dehydration of the asparagine side chain. capes.gov.brnih.gov The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in many organic solvents, making it less suitable for SPPS. peptide.com
DIC (N,N'-Diisopropylcarbodiimide): DIC is often preferred for SPPS because its corresponding urea (B33335) byproduct is more soluble in common solvents like DMF, simplifying the washing steps. peptide.com Like DCC, DIC can also induce nitrile formation from the Asn side chain. bachem.com Therefore, when using carbodiimide-based methods, it is highly recommended to use a side-chain protected derivative like Fmoc-Asn(Trt)-OH. advancedchemtech.combachem.com
Onium salts are highly efficient coupling reagents that have become the standard in many SPPS applications due to their high reactivity and the reduced risk of racemization compared to carbodiimides alone. luxembourg-bio.comluxembourg-bio.com
Phosphonium Salts (BOP, PyBOP):
BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate): BOP is a potent coupling reagent. google.com Studies have shown that when using this compound without side-chain protection, BOP-mediated activation can still lead to the formation of β-cyanoalanine. capes.gov.brnih.gov However, when used with side-chain protected derivatives like Fmoc-Asn(Mbh)-OH or Fmoc-Asn(Tmob)-OH, BOP provides rapid and clean coupling. capes.gov.brnih.gov
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is considered a safer alternative to BOP as it does not produce the carcinogenic byproduct HMPA. google.com It is also a highly effective coupling reagent.
Aminium Salts (HBTU, HATU):
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is one of the most commonly used coupling reagents in Fmoc-SPPS. embrapa.brgoogle.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is generally more reactive than HBTU and is particularly effective for difficult couplings. ambeed.comsigmaaldrich.com Its use is recommended for incorporating sterically hindered amino acids. sigmaaldrich-jp.com Even with these powerful reagents, the use of side-chain protection for asparagine is often advised to ensure the highest purity of the final peptide. thieme-connect.de
| Reagent Class | Example | Advantages | Disadvantages with Unprotected Asn | Recommended Asn Derivative |
|---|---|---|---|---|
| Carbodiimides | DIC / HOBt | Cost-effective | High risk of side-chain dehydration to nitrile capes.gov.brpeptide.com | Fmoc-Asn(Trt)-OH advancedchemtech.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency thieme-connect.de | Dehydration can occur; BOP produces a carcinogenic byproduct capes.gov.brnih.gov | Fmoc-Asn(Trt)-OH, Fmoc-Asn(Mbh)-OH capes.gov.brnih.gov |
| Aminium Salts | HBTU, HATU | Very fast and efficient, low racemization embrapa.brsigmaaldrich.com | Potential for side reactions; higher cost | Fmoc-Asn(Trt)-OH thieme-connect.de |
The use of pre-formed activated esters is another strategy to incorporate asparagine. Fmoc-Asn-OPfp (pentafluorophenyl ester) is a notable example. This approach avoids the in-situ activation step with a coupling reagent, thereby circumventing the dehydration side reaction that plagues other methods when using unprotected asparagine. capes.gov.brnih.gov Studies have shown that using Fmoc-Asn-OPfp can yield a homogeneous peptide product without the need for side-chain protection, making it an excellent choice, especially when the final peptide also contains sensitive residues like tryptophan that can be alkylated by scavengers used with certain protecting groups. capes.gov.brnih.gov
Achieving high coupling efficiency is crucial for the synthesis of long or complex peptides. Several strategies can be employed to optimize the incorporation of this compound:
Side-Chain Protection: As discussed, the most effective strategy to prevent dehydration and ensure efficient coupling is the use of a side-chain protected derivative, with Fmoc-Asn(Trt)-OH being the most common. advancedchemtech.comcem.com The trityl group provides steric hindrance that prevents the side-chain amide from participating in unwanted reactions. advancedchemtech.com
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions. ambeed.com Heating the reaction mixture to elevated temperatures (e.g., 75°C) for a short period (e.g., 5 minutes) can drive difficult couplings, including those involving asparagine, to completion. ambeed.com
Choice of Additives: When using onium salts, the addition of a base like N,N-Diisopropylethylamine (DIPEA) is required. ambeed.comsigmaaldrich.com Optimizing the amount of base is important, as excess base can cause other side reactions. For particularly difficult couplings with reagents like HATU, increasing the excess of DIPEA can be beneficial. sigmaaldrich.com
Solvent Choice: While DMF is the standard, research into alternative solvent systems, such as anisole/DMSO mixtures, is ongoing to improve synthesis outcomes and sustainability. chemrxiv.org this compound has limited solubility in some standard solvents, whereas derivatives like Fmoc-Asn(Trt)-OH dissolve more readily. advancedchemtech.com
Monitoring and Recoupling: For critical or difficult couplings, monitoring the reaction with a qualitative test like the Kaiser test is advisable. sigmaaldrich.com If the test indicates incomplete coupling, a second coupling step (recoupling) can be performed before proceeding to the next deprotection step.
Cleavage and Deprotection Protocols for this compound in SPPS
The successful synthesis of peptides using this compound culminates in the crucial steps of cleavage from the solid support and removal of side-chain protecting groups. This process, primarily achieved through acidolysis with trifluoroacetic acid (TFA), requires careful consideration of the peptide sequence and the protecting groups employed to minimize side reactions. nih.govsigmaaldrich.com
High concentrations of TFA are standard for cleaving peptides from most resins used in Fmoc-based synthesis. thermofisher.com A typical cleavage cocktail consists of 95% TFA, with the remaining 5% composed of scavengers. thermofisher.comsigmaaldrich.comsigmaaldrich.com The duration of TFA treatment is critical; while a two-hour treatment is often sufficient to sever the peptide-resin linkage, complete removal of all side-chain protecting groups may necessitate longer exposure. sigmaaldrich.comthermofisher.com For instance, sluggish deprotection has been observed for N-terminal asparagine residues protected with a trityl (Trt) group, sometimes requiring extended cleavage times of up to four hours for complete removal. sigmaaldrich.comthermofisher.com
The specific composition of the TFA cleavage cocktail is dictated by the amino acid composition of the peptide. thermofisher.com While a simple mixture of TFA and water can be used for some peptides, the presence of sensitive residues necessitates the inclusion of scavengers to prevent unwanted modifications. nih.govthermofisher.com
Table 1: Common TFA Cleavage Cocktails
| Reagent | Composition | Application Notes |
| 95% TFA / 5% Water | TFA, Water | Suitable for peptides without sensitive residues like Trp, Met, or Cys. thermofisher.com |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A robust mixture for peptides containing a variety of sensitive residues. nih.govsigmaaldrich.com |
| Reagent B | TFA/phenol/water/TIPS | An alternative for peptides with Trt-protected residues. thermofisher.compeptide.com |
| TFA / TIS / Water | TFA/triisopropylsilane (B1312306)/water (95:2.5:2.5) | A general, non-malodorous cocktail suitable for many sequences, especially when specific recommended protecting groups are used. sigmaaldrich.com |
This table is not exhaustive and represents common examples.
During TFA-mediated cleavage, reactive cationic species are generated from the protecting groups and the resin linker. nih.govsigmaaldrich.com These electrophiles can modify nucleophilic amino acid side chains, such as those of tryptophan, methionine, and tyrosine. nih.gov Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations, thereby preventing side reactions. nih.govsigmaaldrich.com
Commonly used scavengers include:
Water: Acts as a scavenger and helps in the hydrolysis of protecting groups.
Thioanisole: Effectively scavenges carbocations. nih.gov
1,2-Ethanedithiol (B43112) (EDT): A potent scavenger, particularly for protecting groups like Pmc and Pbf used for arginine. nih.govsigmaaldrich.com
Phenol: Another effective carbocation scavenger. nih.gov
Triisopropylsilane (TIPS): A "soft" scavenger that is particularly effective at reducing trityl cations and preventing the reattachment of protecting groups. uci.edu
The selection of scavengers is critical. For example, Reagent K, a mixture containing TFA, water, phenol, thioanisole, and EDT, has been shown to be highly effective in suppressing a wide range of side reactions. nih.gov For peptides containing trityl-protected asparagine, the use of TIPS is beneficial as it helps to quench the trityl cation, which is identifiable by a deep yellow color during cleavage. thermofisher.comuci.edu
Side-Chain Protection Strategies for Asparagine
The side-chain amide of asparagine presents unique challenges in Fmoc SPPS. While it can be incorporated without a protecting group, this approach is fraught with potential complications.
Using this compound without a side-chain protecting group is often avoided due to significant risks of side reactions and practical difficulties. thermofisher.comacs.org
A primary concern with unprotected asparagine is the dehydration of the side-chain amide to form a nitrile. acs.orgluxembourg-bio.com This side reaction can occur during the activation step of the coupling reaction, particularly when using carbodiimide (B86325) reagents. luxembourg-bio.compeptide.com The formation of the nitrile-containing byproduct is a significant issue, especially in the synthesis of long peptides where the asparagine residue is repeatedly exposed to coupling reagents. peptide.com The proposed mechanism involves the formation of a cyclic isoimide (B1223178) intermediate which then leads to the nitrile. osti.gov
This compound exhibits poor solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF). google.com This low solubility can hinder efficient coupling reactions. For instance, only a 0.2M solution of this compound in DMF can be prepared, and precipitation can occur upon the addition of coupling reagents. google.com This insolubility is a serious practical problem that can lead to incomplete reactions and lower purity of the final peptide. google.com To overcome this, side-chain protected derivatives like Fmoc-Asn(Trt)-OH are often preferred due to their enhanced solubility in organic solvents. sigmaaldrich.comsigmaaldrich.compeptide.com
Trityl (Trt) Protection for this compound
In the realm of solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, the protection of the side-chain amide of asparagine (Asn) is critical to prevent undesirable side reactions and enhance the quality of the final peptide product. The trityl (Trt) group, a triphenylmethyl moiety, is a widely employed protecting group for the Asn side chain. The resulting derivative, Fmoc-Asn(Trt)-OH, offers significant advantages in peptide synthesis protocols. peptide.com The use of Trt protection is a key strategy to circumvent issues associated with the unprotected form, this compound.
The primary advantage of utilizing Fmoc-Asn(Trt)-OH lies in its ability to prevent the dehydration of the asparagine side-chain amide during the activation step of peptide coupling. peptide.com This side reaction, which is particularly prevalent when using carbodiimide-based activating agents, leads to the formation of a nitrile derivative (β-cyanoalanine), compromising the integrity and purity of the synthesized peptide. advancedchemtech.compeptide.com By protecting the amide nitrogen, the Trt group effectively blocks this dehydration pathway.
Furthermore, the use of Fmoc-Asn(Trt)-OH has been demonstrated to yield significantly purer peptides compared to other derivatives used for the introduction of asparagine. sigmaaldrich.comalfa-chemistry.com During the final cleavage from the resin with trifluoroacetic acid (TFA), the Trt group is removed without causing the alkylation of sensitive residues like tryptophan (Trp), a common issue with other protecting groups. sigmaaldrich.comalfa-chemistry.com
A significant practical challenge associated with the unprotected this compound is its very low solubility in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). peptide.comadvancedchemtech.compeptide.com This poor solubility can hinder efficient coupling reactions. In contrast, Fmoc-Asn(Trt)-OH exhibits excellent solubility in all standard peptide synthesis reagents. advancedchemtech.compeptide.comchemicalbook.com This enhanced solubility ensures homogeneous reaction conditions and facilitates more efficient and reliable incorporation of the asparagine residue into the growing peptide chain. peptide.comsigmaaldrich.comalfa-chemistry.com
The Trityl protecting group is acid-labile and is typically cleaved using a high concentration of trifluoroacetic acid (TFA), often in a mixture with scavengers. The standard procedure for removing the Trt group involves treatment with 95% TFA, which is generally complete within one to three hours at room temperature. sigmaaldrich.comalfa-chemistry.com
However, the kinetics of this deprotection reaction are notably influenced by the position of the Asn(Trt) residue within the peptide sequence. When the Asn(Trt) residue is located at the N-terminus of the peptide, the deprotection process is significantly slower. advancedchemtech.compeptide.comchemicalbook.com In such cases, the reaction time may need to be extended to two to four hours to ensure complete removal of the Trt group. advancedchemtech.compeptide.comsigmaaldrich.com The rate of removal is also affected by the status of the α-amino group of asparagine; the deprotection time can increase from as little as 10 minutes to over four hours when the α-amino group is free. ug.edu.pl
Other Protecting Groups for Asparagine and their Comparative Efficacy
While the Trityl group is a robust and widely used protecting group for the asparagine side chain, several alternatives have been developed, each with distinct characteristics. The most notable among these are the 4,4'-dimethoxybenzhydryl (Mbh) and 2,4,6-trimethoxybenzyl (Tmob) groups.
The 4,4'-dimethoxybenzhydryl (Mbh) group is another acid-labile protecting group utilized for the side-chain amide of asparagine. thermofisher.comthieme-connect.de It finds application in both Boc/Boc and Fmoc/tBu synthesis strategies. ug.edu.pl However, a significant drawback of the Mbh group is its slow cleavage kinetics with TFA. ug.edu.plthermofisher.com The removal of the Mbh group can be sluggish and may necessitate extended deprotection times, particularly in sequences containing multiple Mbh-protected residues. thermofisher.com Furthermore, its removal requires the use of scavengers to prevent the alkylation of sensitive residues like tryptophan. ug.edu.pl Comparative studies have suggested that in terms of producing a purer peptide product, the efficacy of Mbh protection is lower than that of both Tmob and Trt.
The 2,4,6-trimethoxybenzyl (Tmob) protecting group offers a more acid-labile alternative to Mbh for asparagine side-chain protection. ug.edu.plthermofisher.com The Tmob group is readily cleaved with 95% TFA, exhibiting a rapid deprotection half-life of less than one minute. ug.edu.plgoogle.com Fmoc-Asn(Tmob)-OH also demonstrates good solubility in organic solvents, facilitating its use in SPPS. google.com
Despite these advantages, the Tmob group presents its own set of challenges. During acid-mediated deprotection, the Tmob group generates highly reactive carbocations that can lead to the alkylation of susceptible amino acid residues, most notably tryptophan. ug.edu.pl This necessitates the inclusion of effective scavengers in the cleavage cocktail to suppress these side reactions. thermofisher.com While some research indicates that Fmoc-Asn(Tmob)-OH can yield peptides of higher purity compared to its Trt and Mbh counterparts, other reports suggest that it can produce less favorable results than the Trt group. ug.edu.pl
Interactive Data Table: Comparison of Asparagine Side-Chain Protecting Groups
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions | Relative Cleavage Rate |
| Trityl (Trt) | Prevents side-chain dehydration advancedchemtech.compeptide.com; Good solubility peptide.com; Yields pure peptides sigmaaldrich.comalfa-chemistry.com | Slower deprotection at N-terminus advancedchemtech.compeptide.comchemicalbook.com | 95% TFA, 1-3 hours sigmaaldrich.comalfa-chemistry.com | Moderate to Slow |
| Mbh | Applicable in Boc and Fmoc strategies ug.edu.pl | Slow cleavage with TFA ug.edu.plthermofisher.com; Lower purity of final peptide | TFA with scavengers ug.edu.plthermofisher.com | Slow |
| Tmob | Rapidly cleaved by acid google.com; Good solubility google.com | Can cause alkylation of Trp ug.edu.pl; Conflicting reports on efficacy ug.edu.pl | 95% TFA with scavengers ug.edu.pl | Very Fast |
Mtt (4-methyltrityl) Protection
The 4-methyltrityl (Mtt) group is a valuable acid-labile protecting group for the side-chain amide of asparagine. nih.gov A key feature of the Mtt group is its high sensitivity to acid, allowing for its removal under very mild conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM). vulcanchem.com This mild cleavage condition makes the Mtt group orthogonal to the more acid-resistant protecting groups typically used for other amino acid side chains (like tert-butyl) and the solid-phase resin linkage, which require much higher concentrations of TFA for cleavage. iris-biotech.de
This orthogonality is particularly advantageous for the on-resin synthesis of complex peptides, such as branched or cyclic peptides. vulcanchem.com The main peptide chain can be assembled using standard Fmoc solid-phase peptide synthesis (SPPS), and then the Mtt group can be selectively removed to expose the asparagine side-chain amide. vulcanchem.com This newly deprotected site can then be used as an anchor point for the synthesis of a second peptide chain or for cyclization with another part of the peptide.
Compared to the more traditional trityl (Trt) protecting group, the Mtt group is more easily deprotected. vulcanchem.com This is especially useful in situations where the Trt group proves difficult to remove, for instance, at the C-terminus of a peptide. vulcanchem.compeptide.com The enhanced acid lability of the Mtt group is a result of the electron-donating methyl group on the trityl moiety, which stabilizes the resulting carbocation upon cleavage.
| Feature | Fmoc-Asn(Mtt)-OH | Fmoc-Asn(Trt)-OH |
|---|---|---|
| Side-chain Protection | 4-methyltrityl (Mtt) | Trityl (Trt) |
| Acid Sensitivity | Higher (more easily deprotected) vulcanchem.com | Lower (requires stronger acid conditions) |
| Deprotection Conditions | 1-2% TFA in DCM vulcanchem.com | 90-95% TFA with scavengers |
| Primary Applications | Selective side-chain modification, branched peptides, conjugation chemistry vulcanchem.com | Standard SPPS applications |
Xan (9H-xanthen-9-yl) and Methoxylated Xan Derivatives
The 9H-xanthen-9-yl (Xan) protecting group is another effective option for the side-chain amide of asparagine. The use of Fmoc-Asn(Xan)-OH in peptide synthesis offers several advantages. The Xan group effectively shields the side-chain amide, preventing dehydration during activation, a common issue with unprotected asparagine. Furthermore, the xanthyl moiety can enhance the solubility of the protected amino acid in organic solvents like dimethylformamide (DMF), which facilitates more efficient coupling reactions during SPPS.
The Xan group is cleaved under acidic conditions, typically with TFA, making it compatible with standard Fmoc/tBu synthesis strategies. Research has shown that peptides synthesized using Xan-protected asparagine derivatives are often of higher purity compared to those made with other protecting groups like Trt. iris-biotech.de
To fine-tune the lability of the xanthenyl protecting group, methoxylated derivatives have been developed. These include the Nω-2-methoxy-9H-xanthen-9-yl (2-Moxan) and Nω-3-methoxy-9H-xanthen-9-yl (3-Moxan) groups. iris-biotech.de These derivatives are prepared through acid-catalyzed reactions of the corresponding xanthydrols with this compound. iris-biotech.de The addition of a methoxy (B1213986) group increases the acid sensitivity of the protecting group, allowing for even milder cleavage conditions. In comparative studies of model peptides, the Xan and 2-Moxan protected derivatives yielded purer products than those obtained with Nω-2,4,6-trimethoxybenzyl (Tmob) or Nω-triphenylmethyl (Trt) protection for asparagine. iris-biotech.de
Dmcp (dimethylcarbamoyl) Protection
The dimethylcarbamoyl (Dmcp) protecting group offers a distinct set of advantages for asparagine side-chain protection. Fmoc-Asn(Dmcp)-OH is noted for its superior solubility in DMF compared to the more common Fmoc-Asn(Trt)-OH. researchgate.netsigmaaldrich.com This enhanced solubility facilitates coupling reactions at higher concentrations, which can lead to improved efficiency and faster reaction times. researchgate.netsigmaaldrich.com
A significant benefit of the Dmcp group is the rapid cleavage, which proceeds quickly even when the asparagine residue is located at the N-terminus of a peptide. nih.govresearchgate.net This is a notable improvement over the Trt group, which can be slow to cleave in the N-terminal position. nih.gov Furthermore, the coupling of Dmcp-protected derivatives is generally faster than that of the sterically hindered Trt derivatives. researchgate.netsigmaaldrich.com Peptides containing Dmcp-protected asparagine also exhibit enhanced solubility. researchgate.netsigmaaldrich.com
| Protecting Group | Abbreviation | Key Advantages | Cleavage Conditions |
|---|---|---|---|
| 4-methyltrityl | Mtt | Highly acid-labile, allows for orthogonal deprotection, useful for branched peptides. vulcanchem.com | 1-2% TFA in DCM. vulcanchem.com |
| 9H-xanthen-9-yl | Xan | Improves solubility, prevents dehydration, yields high-purity peptides. iris-biotech.de | TFA. |
| dimethylcarbamoyl | Dmcp | Superior solubility in DMF, rapid cleavage, faster coupling. researchgate.netsigmaaldrich.com | TFA. nih.gov |
Minimizing Side Reactions (e.g., Aspartimide Formation)
Aspartimide formation is a significant side reaction that can occur during peptide synthesis, particularly in Fmoc-based strategies. peptide.com This intramolecular cyclization involves the nitrogen atom of the peptide bond attacking the side-chain carboxyl group of an aspartic acid residue, leading to the formation of a five-membered ring. This can result in a mixture of α- and β-coupled peptides, as well as piperidide adducts in the presence of piperidine. peptide.com The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible. peptide.com
Several strategies have been developed to minimize or suppress this unwanted side reaction. One approach is the use of bulky side-chain protecting groups for the aspartic acid, which sterically hinder the formation of the succinimide (B58015) ring. nih.gov Another effective method is the use of backbone amide protection. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups can be incorporated on the nitrogen of the amino acid preceding the aspartic acid. peptide.com These groups prevent aspartimide formation and are removed during the final TFA cleavage. However, coupling to Dmb-protected amino acids can be challenging. peptide.com The use of pseudoprolines derived from serine or threonine can also disrupt the peptide conformation in a way that inhibits aspartimide formation. peptide.com
Modification of the Fmoc deprotection conditions can also reduce the extent of aspartimide formation. Adding HOBt to the piperidine deprotection solution has been shown to be beneficial. peptide.com Alternatively, using a weaker base like piperazine (B1678402) for Fmoc removal can suppress aspartimide formation, although this may not always be sufficient for complete deprotection. nih.gov
Advanced Synthetic Strategies and Modified Peptides
The versatility of this compound extends to its use as a building block for more complex and modified peptide structures, including peptidomimetics and glycopeptides. These advanced applications often require specialized synthetic strategies to accommodate the unique structural features of these molecules.
Synthesis of Asparagine-Containing Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. frontiersin.orgfrontiersin.org this compound can be incorporated into a variety of peptidomimetic scaffolds. For example, it can be used in the synthesis of cyclic peptidomimetics, where the cyclic structure provides conformational constraint and can lead to increased receptor affinity and selectivity. acs.org
The synthesis of these complex molecules often involves a combination of solid-phase and solution-phase techniques. For instance, a linear peptide containing this compound can be synthesized on a solid support, cleaved, and then cyclized in solution. escholarship.org Advanced synthetic methods like ring-closing metathesis are also employed to create rigidified macrocycles containing asparagine residues. nih.gov
Incorporation of this compound into Glycopeptides
Glycopeptides are peptides that contain covalently attached carbohydrate moieties. N-linked glycosylation, where the glycan is attached to the side-chain amide of an asparagine residue, is a common and important post-translational modification. The synthesis of N-linked glycopeptides often utilizes pre-formed glycosylated asparagine building blocks, such as Fmoc-Asn(glycan)-OH, where the glycan is already attached to the asparagine side chain. jocpr.com
The incorporation of these bulky building blocks into a growing peptide chain presents significant challenges. The steric hindrance from the glycan moiety can dramatically decrease coupling efficiency, especially when multiple glycosylation sites are present in close proximity. rsc.org This can lead to incomplete reactions and the formation of deletion sequences. To overcome these hurdles, specialized synthetic protocols have been developed. High-temperature fast-stirring solid-phase synthesis (HTFS-PS) has been shown to improve coupling yields for glycopeptides. rsc.org The use of low-loading solid supports can also be beneficial by reducing steric hindrance on the resin. rsc.org
Despite these challenges, the use of Fmoc-Asn(glycan)-OH building blocks is a powerful method for the synthesis of homogeneous glycopeptides with defined glycan structures, which are invaluable tools for studying the biological roles of protein glycosylation. beilstein-journals.orgrsc.org
Use in DNA-Encoded Chemical Libraries (DECL)
The application of this compound and its derivatives is crucial in the construction of DNA-Encoded Chemical Libraries (DECLs), a technology for the discovery of novel bioactive molecules. In this context, peptide-DNA conjugates are synthesized, requiring robust and DNA-compatible chemical methodologies.
One of the primary challenges in incorporating asparagine into peptide sequences on a DNA scaffold is the management of the side-chain amide. While unprotected this compound can be used, its solubility in standard organic solvents like dimethylformamide (DMF) is limited. peptide.com To address this, side-chain protected derivatives are often employed. The trityl (Trt) group is a common choice for protecting the asparagine side chain, leading to the use of Fmoc-Asn(Trt)-OH. peptide.comsigmaaldrich.com This derivative exhibits improved solubility in organic solvents, facilitating more efficient coupling reactions. peptide.comsigmaaldrich.com
In the context of solid-phase synthesis of peptide-DNA conjugates, the coupling of Fmoc-amino acids is a critical step. Research has shown that for certain amino acids, including this compound, the presence of additives like 50 mM 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is necessary for efficient coupling to the DNA-bound amine. nih.gov Furthermore, the solvent system plays a significant role; this compound couples optimally in a mixture of 20% DMF and 80% methanol. nih.gov
A study focused on developing solution-phase Fmoc-based peptide synthesis for DECLs highlighted the complexities of using asparagine derivatives. delivertherapeutics.comacs.org While the coupling of Fmoc-Asn(Trt)-OH to the DNA headpiece was found to be relatively successful, it was hypothesized that the activated asparagine species could become trapped as an intermediate, hindering its reaction with the free amine of the DNA or a DNA-amino acid conjugate. delivertherapeutics.comacs.org This underscores the need for carefully optimized reaction conditions and protecting group strategies when incorporating asparagine into DECLs.
The table below summarizes the coupling conditions for this compound in a solid-phase DECL synthesis.
| Compound | Additive | Optimal Solvent System | Reference |
| This compound | 50 mM HOAt | 20% DMF / 80% MeOH | nih.gov |
| Fmoc-Asn(Trt)-OH | Not specified | Not specified | delivertherapeutics.comacs.org |
Application in Bioconjugation and Functionalized Peptide Synthesis
This compound and its derivatives are fundamental building blocks in the synthesis of functionalized peptides and for bioconjugation applications. chemimpex.com Bioconjugation involves the linking of a peptide to another molecule, such as a protein, a fluorescent dye, or a drug, to create a new entity with combined properties.
For instance, in the synthesis of a Dabcyl-labeled peptide substrate for SARS-CoV-2 main protease, this compound was incorporated into the peptide sequence using solid-phase synthesis. asm.org This demonstrates the role of this compound in creating tools for biochemical assays and inhibitor screening.
Furthermore, modified versions of this compound are employed to introduce specific functionalities. For example, Fmoc-Asn(Me2)-OH, a dimethylated form, can be used to generate peptides with enhanced stability and reduced aggregation. This is particularly valuable in structural biology for producing peptides suitable for NMR and crystallography studies, as the increased stability can lead to better resolution of peptide structures.
The table below outlines various this compound derivatives and their applications in functionalized peptide synthesis.
| Compound | Key Feature/Application | Reference |
| Fmoc-Asn(Trt)-OH | Prevents side-chain dehydration during activation; improves solubility. peptide.com | peptide.comsigmaaldrich.comnih.gov |
| Fmoc-Asn(Me2)-OH | Enhances peptide stability and reduces aggregation. | |
| Fmoc-Asn(Mtt)-OH | Used when side-chain deprotection of Trt is difficult, such as at the C-terminus. peptide.com | peptide.com |
| Fmoc-L-Asn(1G,2G,4G)-OH | A glycan-linked asparagine for the synthesis of glycopeptides. iris-biotech.de | iris-biotech.de |
Analytical Characterization and Quality Control in Research
Chromatographic Methods for Purity Assessment
Chromatographic techniques are indispensable for assessing the purity of Fmoc-Asn-OH, identifying and quantifying any potential impurities. These methods separate components of a mixture based on their differential distribution between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound. labmartgh.comsigmaaldrich.com This technique offers high resolution and sensitivity, making it ideal for detecting closely related impurities.
Detailed Research Findings: Reverse-phase HPLC (RP-HPLC) is commonly used for the analysis of this compound. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) (ACN), typically containing an additive like trifluoroacetic acid (TFA) or formic acid (FA). ambeed.comdiva-portal.org For instance, analytical RP-HPLC on a C18 column with a linear gradient of 0.1% TFA and ACN is a common method for analyzing purified short-chain peptides synthesized using this compound. ambeed.com Detection is frequently carried out at 220 nm or 262 nm using a PDA detector. ambeed.comsemanticscholar.org Commercial suppliers of this compound often guarantee a purity of ≥97.0% or higher as determined by HPLC. labmartgh.comsigmaaldrich.comsigmaaldrich.com Some high-purity grades can have a purity of >99.0%. ruifuchemical.com
Table 1: Representative HPLC Purity Data for this compound
| Purity Specification | Reference |
| ≥97.0% (area%) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| ≥99.0% | ruifuchemical.comsigmaaldrich.com |
| 98.98% | apolloscientific.co.uk |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative assessment of this compound purity. sigmaaldrich.comucl.ac.uk It is often used as a complementary technique to HPLC for routine quality control. labmartgh.com
Detailed Research Findings: For TLC analysis, a sample of this compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. For example, a mobile phase of ethanol (B145695) in n-hexane has been utilized. ucl.ac.uk The components are separated based on their affinity for the stationary and mobile phases. After development, the spots are visualized, typically under UV light, due to the fluorescence of the Fmoc group. Commercial specifications for this compound often require a purity of ≥98% by TLC. sigmaaldrich.comsigmaaldrich.com Different TLC systems, such as those designated as (0110) and (CMA1), are used to ensure purity against various potential impurities. sigmaaldrich.com
Table 2: TLC Purity Specifications for this compound
| TLC System | Purity Specification | Reference |
| TLC(0110) | ≥98% | sigmaaldrich.com |
| TLC(CMA1) | ≥98% | sigmaaldrich.com |
| Not specified | ≥98% | labmartgh.com |
Enantiomeric Purity Analysis
Ensuring the enantiomeric purity of this compound is critical, as the use of a racemic or partially racemized starting material would lead to the synthesis of undesirable diastereomeric peptides.
Detailed Research Findings: The enantiomeric purity of this compound is typically determined using chiral chromatography. This can be achieved by using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Quinine-based zwitterionic (ZWIX) and anion-exchanger (QN-AX) type CSPs have been studied for the enantioseparation of N-Fmoc protected amino acids, including this compound. semanticscholar.orgmdpi.com These separations are often performed under hydro-organic or polar-ionic liquid chromatographic conditions. semanticscholar.orgmdpi.com For example, a mobile phase of H2O/MeOH (1/99 v/v) containing 30 mM triethylamine (B128534) (TEA) and 60 mM formic acid (FA) has been used on a ZWIX(+)™ column. semanticscholar.org On a QN-AX™ column, a mobile phase of MeOH/MeCN (75/25 v/v) with 30 mM TEA and 60 mM FA has been employed. semanticscholar.org The enantiomeric purity of commercially available this compound is generally specified to be very high, often ≥99.5%. labmartgh.comsigmaaldrich.com Regulatory guidelines also emphasize the importance of controlling enantiomeric purity, suggesting that limits should be tightened based on actual batch values. sante.fr
Table 3: Enantiomeric Purity Specifications for this compound
| Enantiomeric Purity Specification | Reference |
| ≥99.5% (a/a) | labmartgh.comsigmaaldrich.com |
| ≥99.7% (a/a) (for Fmoc-Asn(Trt)-OH) | scientificlabs.ie |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are essential for confirming the chemical structure of this compound and for the identification of any structural variants or degradation products.
Mass Spectrometry (MS and ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like this compound. ambeed.com
Detailed Research Findings: ESI-MS is routinely used to characterize this compound and peptides derived from it. ambeed.com The analysis is typically performed in either positive or negative ion mode. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ are commonly observed. The experimentally measured molecular weight is expected to be very close to the calculated monoisotopic molecular weight. For this compound (C₁₉H₁₈N₂O₅), the calculated monoisotopic mass is 354.1216 Da. nih.gov Isotope-labeled versions of this compound, such as this compound-¹⁵N₂, are also used in quantitative proteomics and are characterized by their specific mass shift in MS analysis. sigmaaldrich.comgcms.cz For example, this compound-¹⁵N₂ has a mass shift of M+2. sigmaaldrich.com
Table 4: Mass Spectrometry Data for this compound and its Isotopologues
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass Shift | Reference |
| This compound | C₁₉H₁₈N₂O₅ | 354.1216 | N/A | nih.gov |
| This compound-¹⁵N₂ | C₁₉H₁₈¹⁵N₂O₅ | 356.1157 | M+2 | sigmaaldrich.com |
| This compound-amine-¹⁵N | C₁₉H₁₈N¹⁵NO₅ | 355.1186 | M+1 | sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the this compound structure.
Detailed Research Findings: ¹H NMR spectra of this compound show characteristic signals for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the CH and CH₂ protons of the asparagine residue, and the amide protons. chemscene.com The chemical shifts can be influenced by the solvent used, such as deuterated dimethylformamide (DMF-d7). unibo.itrsc.org NMR is also used to monitor reactions, for example, the activation of this compound with coupling reagents. unibo.itrsc.org Furthermore, isotope-labeled this compound, such as this compound-amine-¹⁵N, is specifically designed for use in NMR-based protein structure determination. sigmaaldrich.comsigmaaldrich.com Certificates of analysis for this compound often state that the NMR spectrum is consistent with the expected structure. apolloscientific.co.ukchemscene.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable analytical technique for the characterization of this compound, providing confirmation of its structural integrity by identifying its key functional groups. The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the specific vibrational frequencies of its constituent chemical bonds.
The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is confirmed by several distinct peaks. Aromatic C-H stretching vibrations of the fluorenyl group typically appear in the region of 3100-3000 cm⁻¹. The carbamate (B1207046) linkage, central to the Fmoc group, exhibits a strong carbonyl (C=O) stretching band, usually observed between 1730 and 1690 cm⁻¹.
The amino acid portion of the molecule also gives rise to defined spectral features. The carboxylic acid functional group is characterized by a broad O-H stretching band from 3300 to 2500 cm⁻¹, which often overlaps with other stretching vibrations in this region. The carboxylic acid carbonyl (C=O) stretch is also prominent, typically found around 1760-1690 cm⁻¹. The primary amide of the asparagine side chain shows N-H stretching vibrations, usually as two distinct bands in the 3400-3200 cm⁻¹ range, and a strong C=O stretching band (Amide I band) around 1680-1630 cm⁻¹.
A summary of these characteristic IR absorption frequencies for this compound is provided in the table below.
| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Amide (Side Chain) | N-H Stretch | 3400 - 3200 (often two bands) |
| Aromatic (Fluorenyl) | C-H Stretch | 3100 - 3000 |
| Carbamate (Fmoc) | C=O Stretch | 1730 - 1690 |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 |
| Amide (Side Chain) | C=O Stretch (Amide I) | 1680 - 1630 |
Detection and Mitigation of Impurities and Side Products
The chemical synthesis of peptides is a complex process where the purity of the final product is highly dependent on minimizing side reactions at each step. When using this compound in solid-phase peptide synthesis (SPPS), several characteristic side products can arise, necessitating specific strategies for their detection and mitigation.
β-Cyanoalanine Formation
A significant side reaction during the coupling of unprotected asparagine is the dehydration of the side-chain amide to form a β-cyanoalanine residue. capes.gov.brscite.airesearchgate.net This transformation occurs during the carboxyl group activation of this compound, where the activated carboxylate is attacked by the side-chain amide nitrogen, leading to a five-membered ring intermediate that subsequently rearranges to the nitrile. researchgate.net The resulting peptide will contain a β-cyanoalanine in place of the intended asparagine, leading to an impurity with a mass difference of -18 Da (loss of water), which can be detected by mass spectrometry. researchgate.net
The extent of this side reaction is influenced by the choice of coupling reagents and conditions. capes.gov.brresearchgate.net For instance, studies have shown that using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (B91526) (BOP) can lead to varying amounts of β-cyanoalanine formation. capes.gov.brnih.gov
Mitigation Strategies:
Side-Chain Protection: The most effective way to prevent this dehydration is to use an asparagine derivative with a protecting group on its side chain, such as the trityl (Trt) group (e.g., Fmoc-Asn(Trt)-OH). sigmaaldrich.com The bulky protecting group sterically hinders the side-chain amide, preventing the intramolecular cyclization required for nitrile formation.
Optimized Activation: Using pre-formed active esters, such as the pentafluorophenyl (OPfp) ester of this compound (Fmoc-Asn-OPfp), can minimize the side reaction by avoiding in-situ activation conditions that promote dehydration. capes.gov.brnih.gov
Trp Alkylation during Cleavage
While Trp (Tryptophan) alkylation is a side reaction that directly affects tryptophan residues, its relevance to this compound arises when side-chain protected Asn derivatives are used in the synthesis of Trp-containing peptides. nih.gov Certain acid-labile protecting groups used for the Asn side chain, such as 4,4'-dimethoxybenzhydryl (Mbh) or 2,4,6-trimethoxybenzyl (Tmob), generate stable carbocations upon their removal during the final trifluoroacetic acid (TFA) cleavage step. capes.gov.brnih.gov These carbocations are highly reactive electrophiles that can alkylate the electron-rich indole (B1671886) ring of tryptophan residues elsewhere in the peptide chain. nih.govvapourtec.com
Similarly, protecting groups from other amino acids, like the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups on arginine, can also be a source of cations that modify tryptophan. peptide.comiris-biotech.depeptide.com
Detection and Mitigation:
Scavengers: This side reaction is typically managed by adding "scavengers" to the TFA cleavage cocktail. nih.gov Scavengers are nucleophilic species that trap the reactive carbocations before they can modify tryptophan. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com
Choice of Protecting Group: Using the trityl (Trt) group for the Asn side chain is advantageous as its removal typically does not lead to significant Trp alkylation. sigmaaldrich.com For Trp itself, using an acid-stable Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen [Fmoc-Trp(Boc)-OH] can prevent alkylation. sigmaaldrich.compeptide.com A study demonstrated that a peptide containing both asparagine and tryptophan could be obtained homogeneously by using Fmoc-Asn-OPfp, thereby avoiding the use of Asn side-chain protecting groups that release alkylating species. nih.gov
Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is a common and problematic side reaction in SPPS, particularly when Asn is one of the first two amino acids at the N-terminus of a peptide sequence. creative-peptides.comnih.gov After the Fmoc group of the second amino acid is removed, its newly exposed N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage of the first amino acid to the resin. iris-biotech.deacs.org This results in the cyclization of the dipeptide to form a stable six-membered DKP ring, which is cleaved from the resin. acs.orgnih.gov This leads to a truncated peptide and a lower yield of the desired full-length product. creative-peptides.com The basic conditions of Fmoc deprotection using piperidine (B6355638) can facilitate this reaction. iris-biotech.deacs.org
For peptides with Asn at the second position (Xaa-Asn), the formation of a succinimide (B58015) intermediate can promote the subsequent DKP formation. creative-peptides.comnih.gov
Mitigation Strategies:
Resin Choice: Using sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can suppress DKP formation by making the ester linkage less accessible to the nucleophilic amine. peptide.comnih.gov
Dipeptide Coupling: Instead of coupling single amino acids sequentially, a pre-synthesized dipeptide unit (e.g., Fmoc-Xaa-Asn-OH) can be coupled to the resin. This bypasses the vulnerable dipeptide-resin intermediate stage where DKP formation occurs. iris-biotech.depeptide.com
Modified Deprotection: Reducing the Fmoc deprotection time can help minimize the window of opportunity for DKP formation. mesalabs.com Additionally, adding HOBt or Oxyma Pure to the piperidine deprotection solution has been shown to suppress the side reaction. mesalabs.com Alternative deprotection cocktails, such as using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and piperazine (B1678402) in NMP, have also been developed to reduce DKP formation. acs.orgnih.gov
Impact of Raw Material Purity on Peptide Synthesis
The purity of the starting materials, including this compound, is a critical factor that directly influences the outcome of solid-phase peptide synthesis. sigmaaldrich.comgoogle.com High-quality Fmoc amino acids lead to higher yields, simpler purification processes, and a more consistent impurity profile in the final crude peptide. sigmaaldrich.comaltabioscience.com The presence of even small amounts of impurities in the this compound starting material can lead to the incorporation of incorrect species into the growing peptide chain. mesalabs.comnih.gov
Common impurities in commercial Fmoc-amino acids can include:
Free Amino Acids: The presence of free asparagine can lead to the insertion of multiple Asn residues. sigmaaldrich.comnih.gov
Dipeptide Impurities: Fmoc-Asn-Asn-OH may be present, leading to double insertion. merck-lifescience.com.tw
β-Alanine Adducts: These can arise from the rearrangement of reagents used to introduce the Fmoc group and result in the insertion of a β-alanine residue. merck-lifescience.com.tw
Acetic Acid: This highly reactive impurity can act as a capping agent, terminating peptide chain growth prematurely. sigmaaldrich.com
A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated the significant impact of raw material purity. ajpamc.com By purifying the commercial Fmoc-amino acids before synthesis, the purity of the final crude peptide increased by over 15% (from 53.49% to 68.08%). ajpamc.com This highlights that improving the purity of the building blocks is a crucial step for achieving a high-quality final peptide product, which can simplify downstream purification and reduce regulatory challenges in pharmaceutical manufacturing. sigmaaldrich.comaltabioscience.com
Research Applications and Emerging Directions
Fmoc-Asn-OH in Pharmaceutical Research and Drug Discovery
The unique properties of the asparagine residue, such as its ability to form hydrogen bonds and its susceptibility to deamidation, make it a critical component in the design of various therapeutic agents. The use of this compound and its side-chain protected variants, like Fmoc-Asn(Trt)-OH, is crucial for the precise incorporation of asparagine into these molecules, preventing undesirable side reactions such as the formation of aspartimide or β-cyanoalanine during synthesis. researchgate.netscbt.comscite.ainbinno.com
This compound is a fundamental building block in the synthesis of a wide array of peptide-based therapeutics. Peptides offer high specificity and potency with fewer side effects compared to small molecules. patsnap.com The synthesis of these therapeutic peptides, many of which are now approved drugs for various conditions, often relies on Fmoc-SPPS. patsnap.comnih.govillinois.edu
In the realm of enzyme inhibitors, asparagine-containing peptides and their derivatives play a significant role. For instance, inhibitors of asparagine synthetase (ASNS), an enzyme crucial for cellular nitrogen metabolism, are being investigated as potential anticancer agents. scbt.compatsnap.comresearchgate.net Cancer cells, particularly leukemic cells, often exhibit a high dependency on asparagine, and inhibiting its synthesis can lead to cell cycle arrest and apoptosis. patsnap.comnih.gov The synthesis of peptide analogs that can act as direct or indirect inhibitors of ASNS often involves the incorporation of asparagine or its mimics, a process facilitated by this compound.
| Application Area | Example of Target/Molecule | Significance of Asparagine |
| Peptide-Based Therapeutics | General peptide drugs | Contributes to structure and function |
| Enzyme Inhibitors | Asparagine Synthetase (ASNS) inhibitors | Mimics the natural substrate or binds to the active site |
The synthesis of antigenic peptides is a cornerstone of modern vaccine development and immunotherapy. These synthetic peptides can elicit specific immune responses, making them valuable tools for creating vaccines against infectious diseases and for cancer immunotherapy. nih.gov Fmoc-protected amino acids, including this compound, are routinely used in the solid-phase synthesis of these antigenic peptides. luxembourg-bio.com
A notable example is the identification of a tumor antigenic peptide derived from tyrosinase, which is recognized by tumor-infiltrating lymphocytes in melanoma patients. nih.gov This peptide is unique as it is formed by the splicing of two noncontiguous fragments and contains two deamidated asparagine residues, which are replaced by aspartate. nih.gov The synthesis of such modified peptides for research and potential therapeutic use relies on the precise incorporation of asparagine, which can then be deamidated post-synthetically or by using a corresponding aspartic acid derivative during synthesis.
Furthermore, in the context of immunotherapy for autoimmune diseases like multiple sclerosis, a peptide derived from myelin oligodendrocyte glycoprotein (B1211001) (MOG) is being investigated. nih.govmdpi.com The deamidation of an asparagine residue within this peptide has been shown to be a critical modification, and studies involving synthetic versions of this peptide help in understanding its immunological properties. nih.govmdpi.com
| Research Area | Peptide Example | Key Role of Asparagine |
| Cancer Vaccines | Tyrosinase-derived antigenic peptide | Deamidation of asparagine is a key post-translational modification for T-cell recognition. nih.gov |
| Immunotherapy | Myelin Oligodendrocyte Glycoprotein (MOG) peptide | Deamidation of asparagine influences the peptide's interaction with the immune system. nih.govmdpi.com |
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. rsc.org The synthesis of peptidomimetics often involves the incorporation of non-natural amino acids or modifications to the peptide backbone. This compound can be a starting material for the synthesis of modified asparagine derivatives that are then incorporated into peptidomimetic structures. For example, Fmoc-L-Asn-OH has been used as a precursor in the synthesis of building blocks for β-peptides, which are a class of peptidomimetics with a more stable backbone. fu-berlin.de
In the development of small-molecule drugs, asparagine-containing compounds have shown therapeutic potential. For instance, poly-L-asparagine (PASN) nanocapsules have been developed as a drug delivery vehicle for anticancer drugs, leveraging the high demand for asparagine by cancer cells. nih.gov The synthesis of such polymers can be initiated from asparagine derivatives. Moreover, small-molecule inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), an enzyme overexpressed in many cancers, are being explored as potential therapeutics. nih.gov Understanding the interaction of asparagine with its target enzymes is crucial for the rational design of such small-molecule inhibitors.
Structural Biology and Protein Engineering
This compound is instrumental in synthesizing peptides for studies in structural biology and protein engineering. These synthetic peptides serve as models to understand the fundamental principles of protein structure, stability, and function.
The asparagine residue plays a significant role in protein stability and folding due to the ability of its side-chain amide to form hydrogen bonds. rsc.org Asparagine is often found in β-turns, which are critical secondary structures that reverse the direction of the polypeptide chain. rsc.orgresearchgate.net To investigate the role of asparagine in these processes, researchers synthesize model peptides containing this amino acid.
Furthermore, the deamidation of asparagine residues is a spontaneous post-translational modification that can affect protein stability. nih.gov By synthesizing peptides with asparagine residues at specific locations, researchers can study the kinetics and structural consequences of deamidation, providing insights into protein aging and degradation. nih.govacs.org Engineering proteins by replacing deamidation-susceptible asparagines can lead to improved thermal stability. nih.gov
| Research Focus | Key Finding |
| Protein Folding | Asparagine is a potent inducer of β-turns, facilitating the folding process. rsc.orgresearchgate.net |
| Protein Stability | Deamidation of asparagine can impact protein stability; replacing susceptible asparagines can enhance thermal stability. nih.gov |
| Protein Aggregation | Peptides with poly-asparagine repeats have a strong tendency to aggregate, with a greater propensity for β-turn formation compared to poly-glutamine peptides. nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for determining the three-dimensional structure of peptides and proteins at atomic resolution. nih.gov The synthesis of high-purity peptides is a prerequisite for these studies, and Fmoc-SPPS is the method of choice for this purpose. nih.govnih.gov
This compound is used to incorporate asparagine into peptides that are then subjected to structural analysis. For example, NMR studies on synthetic peptide analogues of calcium-binding sites in proteins have utilized asparagine-containing peptides to understand the role of specific residues in metal ion coordination. nih.gov By comparing the NMR spectra of peptides with and without asparagine, or with asparagine replacing other residues like aspartic acid, researchers can elucidate the structural changes that occur upon ion binding. nih.gov
Bioorganic Chemistry and Functionalized Peptide Synthesis
The incorporation of asparagine residues via this compound is a key strategy in the design and synthesis of functionalized peptides with tailored properties.
Unprotected this compound itself can present solubility challenges in the organic solvents used for SPPS, such as dimethylformamide (DMF). google.com This can sometimes lead to slower and less efficient coupling reactions. biocrick.com To overcome this, derivatives with side-chain protecting groups are sometimes employed to enhance solubility and prevent side reactions. google.combiocrick.com
The asparagine residue serves as a versatile handle for various on-resin peptide modifications, including cyclization and the attachment of labels.
Cyclization: Peptide cyclization is a widely used strategy to enhance the stability, receptor selectivity, and bioavailability of peptides. anu.edu.auacs.org The asparagine side chain can be involved in cyclization processes. For instance, intramolecular cyclization can occur through the formation of a succinimide (B58015) intermediate, which can then lead to either deamidation or cleavage of the peptide bond. nih.govnih.gov Specific enzymes, such as asparaginyl endopeptidases (AEPs), can be utilized to catalyze the backbone cyclization of peptides containing asparagine at specific positions. anu.edu.au These enzymes facilitate the formation of a native peptide bond between the N- and C-termini, a key step in the biosynthesis of naturally cyclic peptides like cyclotides. anu.edu.au This enzymatic approach offers a powerful tool for peptide engineering, allowing for the creation of cyclic peptides with improved therapeutic potential. anu.edu.au
Labeling: The asparagine residue can also be a target for site-specific labeling of peptides and proteins. Chemoenzymatic methods employing asparaginyl endopeptidases have been developed for C-terminal labeling. amazonaws.com These methods can be highly specific and efficient, allowing for the attachment of various probes, such as fluorescent dyes or biotin, to the peptide. acs.org The side-chain amide group of asparagine can also be selectively labeled with isotopes like ¹⁵N for use in nuclear magnetic resonance (NMR) spectroscopy to study protein structure and dynamics. nih.gov
| Modification Type | Description | Key Reagents/Methods | Application |
| Cyclization | Formation of a cyclic peptide backbone to enhance stability and bioactivity. anu.edu.au | Asparaginyl Endopeptidases (AEPs), Chemical methods involving succinimide intermediates. anu.edu.aunih.gov | Development of stable peptide therapeutics. anu.edu.au |
| Labeling | Site-specific attachment of probes for detection and analysis. | Asparaginyl Endopeptidases (AEPs) for C-terminal labeling, Isotope labeling (e.g., ¹⁵N). nih.gov | Protein structure and interaction studies, bioimaging. acs.orgnih.gov |
Supramolecular Chemistry and Materials Science
The Fmoc group itself, with its bulky and aromatic nature, can drive the self-assembly of amino acids and short peptides into ordered nanostructures. nih.govresearchgate.net This has led to the emergence of Fmoc-amino acids as key building blocks in supramolecular chemistry and the development of novel biomaterials. beilstein-journals.org
The self-assembly process of Fmoc-amino acids is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties. beilstein-journals.orgmdpi.com This can lead to the formation of various nanostructures such as nanofibers, nanotubes, and hydrogels. researchgate.netnih.gov While the self-assembly of many Fmoc-amino acids has been extensively studied, the specific behavior of this compound is part of this broader class of molecules that form supramolecular structures. researchgate.netbeilstein-journals.org These self-assembled structures can create scaffolds that mimic the extracellular matrix, making them promising for applications in tissue engineering and regenerative medicine. researchgate.netnih.gov
A significant advantage of materials derived from the self-assembly of Fmoc-amino acids is their inherent biocompatibility. nih.govd-nb.info Since the basic building blocks are derived from natural amino acids, the resulting hydrogels and nanostructures are generally well-tolerated in biological systems. mdpi.comd-nb.info This makes them attractive for use in biomedical applications. The biocompatibility of these materials allows them to be used as scaffolds for cell culture and as vehicles for drug delivery. nih.govresearchgate.net
| Feature | Description | Significance in Materials Science |
| Self-Assembly | Spontaneous organization of this compound into ordered nanostructures driven by non-covalent interactions. beilstein-journals.org | Formation of nanofibers, nanotubes, and hydrogels for biomaterial applications. researchgate.netnih.gov |
| Biocompatibility | The materials are generally non-toxic and well-tolerated by biological systems. nih.govd-nb.info | Suitable for use in tissue engineering, cell culture, and drug delivery systems. researchgate.netmdpi.com |
Biomedical Research
This compound is a crucial reagent in the synthesis of peptides for a wide array of biomedical research applications. Its use enables the creation of peptide-based therapeutics, diagnostic tools, and biomaterials. chempep.com Peptides containing asparagine are integral to studies of enzyme-substrate interactions, molecular recognition, and protein stability. labmartgh.com The ability to synthesize custom peptides with specific asparagine placements allows researchers to investigate the role of this residue in protein glycosylation, a critical post-translational modification that affects protein folding, function, and localization. wikipedia.org Furthermore, the development of peptide-based drugs often involves the incorporation of asparagine to modulate their pharmacokinetic properties. chempep.com The use of this compound in the solid-phase synthesis of these peptides is a cornerstone of this research. labmartgh.com
Future Directions in this compound Research
The ongoing evolution of peptide synthesis is driven by the need for more efficient, reliable, and versatile methods for creating complex peptide molecules. Research involving this compound is at the forefront of these advancements, with future directions focused on overcoming persistent challenges associated with the asparagine residue. Key areas of investigation include the innovation of more robust protecting groups and the optimization of coupling strategies, alongside significant strides in the automation and parallelization of synthesis processes. These efforts promise to enhance the purity, yield, and complexity of synthetic peptides containing asparagine.
Development of Novel Protecting Groups and Coupling Strategies
A primary challenge in the incorporation of asparagine into peptide sequences is the potential for side reactions, particularly the dehydration of the side-chain amide to form a β-cyanoalanine residue. nih.govscite.ai This side reaction can be prevalent during the carboxyl activation step required for peptide bond formation. nih.gov Another significant issue is the poor solubility of this compound in common organic solvents used in solid-phase peptide synthesis (SPPS), which can lead to incomplete coupling reactions. googleapis.comgoogle.com
To mitigate these issues, research has focused on the development of advanced side-chain protecting groups for asparagine. The trityl (Trt) group is a widely used protecting group that effectively prevents the dehydration of the asparagine side chain by providing steric hindrance. nbinno.com The bulky nature of the Trt group shields the amide functionality, thereby inhibiting the formation of the undesirable cyclic intermediate that leads to dehydration. nbinno.com
Other novel protecting groups have also been introduced to address these challenges. N omega-xanthenyl-protecting groups, such as Xan, 2-Moxan, and 3-Moxan, have been developed and successfully utilized in the Fmoc solid-phase synthesis of challenging peptides. nih.gov Similarly, trialkoxybenzyl groups like 2,4,6-trimethoxybenzyl (Tmob) have been shown to offer good solubility in organic solvents and enable direct coupling without significant side reactions. nih.govgoogleapis.comgoogle.com These protected derivatives, such as Fmoc-Asn(Tmob)-OH, can be coupled rapidly and efficiently using reagents like BOP. nih.gov
The choice of coupling strategy is also critical for the successful incorporation of asparagine. The use of pre-formed active esters, such as pentafluorophenyl (OPfp) esters, can enhance the solubility of the asparagine derivative and promote efficient coupling. nih.govgoogleapis.comgoogle.com Modern coupling reagents have been developed to improve efficiency and reduce side reactions like racemization. nbinno.comuni-kiel.de Uronium salt-based reagents, for instance, have proven highly effective. nbinno.com
| Protecting Group | Abbreviation | Key Advantage | Reference |
|---|---|---|---|
| Trityl | Trt | Prevents side-chain dehydration through steric hindrance. | nbinno.com |
| 9H-xanthen-9-yl | Xan | Effective in synthesis of challenging peptides. | nih.gov |
| 2,4,6-Trimethoxybenzyl | Tmob | Improves solubility and allows for rapid, side-reaction-free coupling. | nih.govgoogleapis.comgoogle.com |
Automation and Parallel Synthesis Improvements
The automation of solid-phase peptide synthesis (SPPS) has revolutionized the field by enabling the rapid and reproducible production of peptides. americanpeptidesociety.orgyoutube.com Automated synthesizers perform the repetitive cycles of deprotection, coupling, and washing with high precision, which minimizes human error and significantly reduces manual labor. americanpeptidesociety.orgyoutube.com This automation is crucial for supporting parallel synthesis, which allows for the simultaneous production of multiple peptides for high-throughput applications. americanpeptidesociety.org
Recent advancements in automated synthesis technology continue to address the challenges associated with complex peptides, including those containing asparagine. Modern automated peptide synthesizers often incorporate features like induction heating to accelerate coupling reactions, which is particularly beneficial for sterically hindered residues or "difficult" sequences. americanpeptidesociety.org
However, the synthesis of long and complex peptides remains a challenge, even with automation. biosynth.comnih.gov Issues such as peptide aggregation and the insolubility of protected amino acids can lead to incomplete reactions and lower yields. biosynth.comnih.gov The synthesis of peptides with repeating asparagine sequences, for example, can be particularly difficult due to strong self-association and aggregation. nih.govresearchgate.net
Future improvements in automation are therefore focused on developing more sophisticated instrumentation and optimized protocols to handle these difficult sequences. This includes the development of novel resins and linkers, as well as real-time monitoring techniques to ensure the completion of each step in the synthesis cycle. americanpeptidesociety.org The integration of these technologies will further enhance the efficiency and reliability of synthesizing asparagine-containing peptides for a wide range of research applications.
Q & A
Q. What is the role of Fmoc-Asn-OH in solid-phase peptide synthesis (SPPS)?
this compound serves as a protected asparagine derivative in SPPS, where the Fmoc (9-fluorenylmethoxycarbonyl) group safeguards the amino terminus during sequential peptide elongation. The unprotected side-chain carboxyl group allows for selective activation and coupling to the growing peptide chain. Critical to avoiding side reactions, proper deprotection of the Fmoc group (typically using piperidine) and monitoring coupling efficiency (e.g., via in situ UV-Vis spectroscopy) are essential .
Q. What purification methods are recommended for this compound post-synthesis?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, leveraging differences in hydrophobicity to isolate this compound from impurities. For lab-scale purification, preparative TLC or recrystallization (using solvents like ethyl acetate/hexane) may suffice. Ensure purity validation via NMR (e.g., ¹H/¹³C) and mass spectrometry (MS) .
Q. What are the optimal storage conditions for this compound?
Store in a desiccator at -20°C to prevent hydrolysis and oxidation. If refrigeration (2–8°C) is used, ensure airtight packaging with desiccants to mitigate moisture absorption. Long-term storage in inert atmospheres (e.g., argon) is advised for sensitive batches .
Q. Which solvents are suitable for dissolving this compound in coupling reactions?
this compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For low-yield reactions, pre-activation with coupling reagents (e.g., HBTU/HOBt) in DMF improves solubility and reaction kinetics. Avoid chlorinated solvents due to poor compatibility .
Q. What safety precautions are necessary when handling this compound?
Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust. In case of exposure, rinse affected areas with copious water (15+ minutes) and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in automated SPPS?
Implement real-time reaction monitoring via inline UV-Vis spectroscopy to track this compound depletion (e.g., absorbance at 301 nm for Fmoc deprotection). Adjust coupling times (typically 40–120 minutes) based on resin loading and steric hindrance. Use double-coupling protocols with excess reagents (3–5 equiv) for challenging sequences .
Q. How should researchers troubleshoot incomplete this compound incorporation during SPPS?
Analyze resin-bound intermediates via Kaiser or chloranil tests for free amine detection. If unreacted amines persist, consider:
Q. What is the impact of Trityl (Trt) side-chain protection on this compound stability and reactivity?
The Trt group in Fmoc-Asn(Trt)-OH enhances steric protection of the asparagine side chain, reducing diketopiperazine formation and aspartimide side reactions. However, Trt increases molecular weight (596.7 g/mol) and may reduce solubility in non-polar solvents. Cleavage requires mild acidic conditions (e.g., 1% TFA in DCM), which must be compatible with resin stability .
Q. How does solvent polarity affect this compound coupling yields in SPPS?
High-polarity solvents (DMF, DMSO) improve solubility and diffusion rates, enhancing coupling efficiency. However, excessive polarity can swell resin beads unevenly, leading to incomplete reactions. Binary solvent systems (e.g., DMF/dichloromethane) balance solubility and resin compatibility. Validate via LC-MS to detect unincorporated residues .
Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?
Combine HPLC (for purity assessment) with high-resolution MS (HRMS) to confirm molecular identity. For structural elucidation, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Differential scanning calorimetry (DSC) can assess thermal stability, critical for optimizing storage protocols .
Methodological Notes
- Data Contradictions : Storage recommendations vary between refrigeration (2–8°C) and freezing (-20°C). Prioritize empirical stability testing under local lab conditions .
- Research Design : Align experimental protocols with peer-reviewed SPPS workflows, emphasizing reproducibility via triplicate trials and controls (e.g., blank resin reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
